Structural Identity Confirmation via Canonical SMILES and Molecular Descriptors
The canonical SMILES for 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is reported as CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O, which uniquely defines the connectivity and distinguishes it from positional isomers such as the 3-methylpyridin-2-yloxy analog where the methyl group is at the 3-position rather than the 6-position of the pyridine ring [1]. The molecular formula C16H22N2O2 and molecular weight 274.36 g/mol provide baseline descriptors for identity verification [2].
| Evidence Dimension | Chemical structure identity |
|---|---|
| Target Compound Data | SMILES: CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O; MW: 274.36 g/mol |
| Comparator Or Baseline | 1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (positional isomer, no quantitative data available) |
| Quantified Difference | Different methyl position (6- vs. 3-) on pyridine ring; no quantitative activity comparison available |
| Conditions | In silico structure representation |
Why This Matters
Confirmation of structural identity is the minimum prerequisite for procurement; any discrepancy in SMILES or molecular weight would indicate a different compound.
- [1] Chemsrc. 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one: Canonical SMILES, molecular formula, molecular weight. https://m.chemsrc.com View Source
- [2] Kuujia. 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one. CAS 2199302-27-5. https://www.kuujia.com View Source
